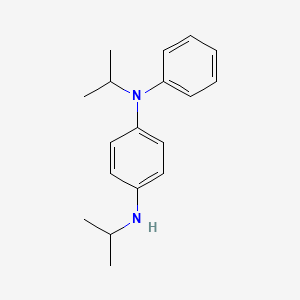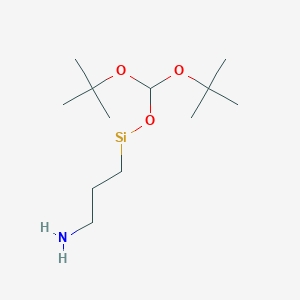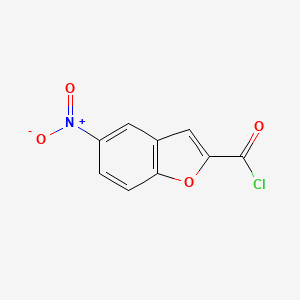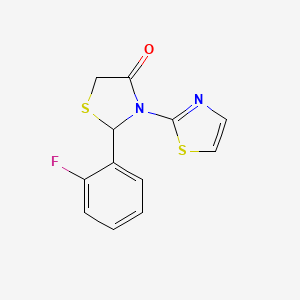![molecular formula C19H30NO7P B14365226 Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- CAS No. 92241-53-7](/img/structure/B14365226.png)
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- is a complex organic compound that belongs to the class of amino acids, peptides, and analogues. This compound is characterized by the presence of a glycine backbone substituted with a benzodioxolyl group and a dibutoxyphosphinyl group. It has a molecular weight of approximately 415.18 daltons .
Vorbereitungsmethoden
The synthesis of Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- involves multiple steps The synthetic route typically starts with the preparation of the benzodioxolyl ethylamine, which is then reacted with glycine derivatives under specific conditions to introduce the glycine moietyIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxolyl group or the phosphinyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway but may include oxidized or reduced derivatives, as well as substituted analogues .
Wissenschaftliche Forschungsanwendungen
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The benzodioxolyl group is known to interact with various biological targets, while the phosphinyl group can modulate the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- can be compared with other similar compounds, such as:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound shares the benzodioxolyl group but differs in the other substituents, leading to different biological activities.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a benzodioxolyl group, but with different functional groups that result in unique properties and applications.
The uniqueness of Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
92241-53-7 |
|---|---|
Molekularformel |
C19H30NO7P |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl-dibutoxyphosphorylamino]acetic acid |
InChI |
InChI=1S/C19H30NO7P/c1-3-5-11-26-28(23,27-12-6-4-2)20(14-19(21)22)10-9-16-7-8-17-18(13-16)25-15-24-17/h7-8,13H,3-6,9-12,14-15H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
CTAMNERVGBKDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(N(CCC1=CC2=C(C=C1)OCO2)CC(=O)O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



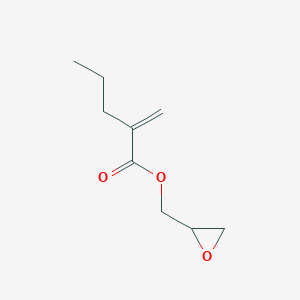
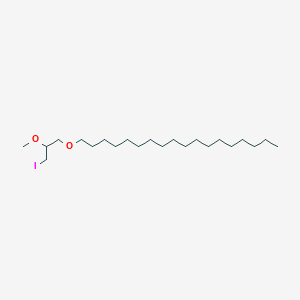
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
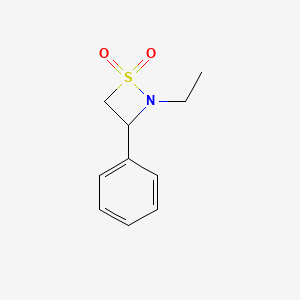
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

